3-Trehalosamine
Overview
Description
3-Trehalosamine is an amino sugar derivative of trehalose, where a hydroxyl group of trehalose is replaced with an amino group. It is a disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Trehalosamine can be synthesized through enzymatic and chemical methods. One common method involves the use of D-glucoside 3-dehydrogenase from Flavobacterium saccharophilum, which converts trehalose to 3-ketotrehalose. The 3-ketotrehalose is then subjected to reductive amination using sodium cyanoborohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using microorganisms such as Nocardiopsis trehalosei sp. nov. The fermentation is carried out under controlled conditions, and the compound is extracted and purified using column chromatography and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Trehalosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or alkyl halides.
Major Products:
Oxidation: Formation of 3-ketotrehalose.
Reduction: Formation of 3-amino-3-deoxy derivatives.
Substitution: Formation of N-substituted trehalosamine derivatives.
Scientific Research Applications
3-Trehalosamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cellular processes and as a potential antimicrobial agent.
Medicine: Investigated for its potential use as an antibiotic and in the treatment of bacterial infections.
Industry: Used as a stabilizing agent in food and pharmaceutical products due to its protective properties
Mechanism of Action
The mechanism of action of 3-trehalosamine involves its interaction with bacterial cell walls, leading to disruption of cell wall synthesis and inhibition of bacterial growth. It targets specific enzymes involved in cell wall biosynthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
- 2-Trehalosamine
- 4-Trehalosamine
- 6-Trehalosamine
Comparison: 3-Trehalosamine is unique due to its specific substitution at the 3-position of the glucose moiety. This substitution imparts distinct chemical and biological properties compared to other trehalosamine derivatives. For instance, 4-trehalosamine exhibits strong pH buffering activity near neutrality, while this compound is primarily known for its antimicrobial activity .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNBYBTUSOVUMK-PNKJYEMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996564 | |
Record name | Hexopyranosyl 3-amino-3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75060-25-2 | |
Record name | 3-Trehalosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075060252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexopyranosyl 3-amino-3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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